molecular formula C₉H₁₁D₂N₃O₅ B1157556 Cytidine-5',5''-d2

Cytidine-5',5''-d2

Cat. No.: B1157556
M. Wt: 245.23
Attention: For research use only. Not for human or veterinary use.
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Description

Cytidine-5'-diphosphate (CDP) derivatives are critical intermediates in metabolic pathways, particularly in phospholipid biosynthesis, nucleotide metabolism, and glycosylation. Instead, this article focuses on structurally related CDP-based compounds, including cytidine-5'-diphosphocholine (citicoline), cytidine-5'-diphosphoethanolamine, and cytidine-5'-diphosphosialic acid (CDP-Neu5Ac), as well as monophosphate (CMP) and triphosphate (CTP) analogs. These compounds exhibit distinct biochemical roles, enzymatic interactions, and applications in research and therapeutics .

Properties

Molecular Formula

C₉H₁₁D₂N₃O₅

Molecular Weight

245.23

Synonyms

4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone-5’,5’’-d2;  1-β-D-ribosylcytosine-5’,5’’-d2;  1-(β-D-Ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3-diazine-5’,5’’-d2;  Cytosine Riboside-5’,5’’-d2;  NSC 20258-5’,5’’-d2; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Features of Cytidine Derivatives

Compound Name Phosphate Groups Biological Role Enzymatic Activity Metabolic Pathway References
Cytidine-5'-diphosphocholine Diphosphate Phosphatidylcholine synthesis (Kennedy pathway) Substrate for phosphatidylcholine synthase Lipid metabolism
Cytidine-5'-diphosphoethanolamine Diphosphate Phosphatidylethanolamine synthesis Substrate for phosphatidylethanolamine synthase Lipid metabolism
Cytidine-5'-monophosphate (CMP) Monophosphate RNA biosynthesis; myogenic differentiation Substrate for RNA polymerase; activates myogenin Nucleotide salvage, muscle development
Cytidine-5'-triphosphate (CTP) Triphosphate Nucleic acid synthesis; lipid glycosylation Substrate for CTP synthetase; activates sialyltransferases Pyrimidine metabolism, glycosylation
CDP-Neu5Ac Diphosphate Sialic acid donor in glycosylation Self-anhydride formation under hydrolysis Sialyloligosaccharide synthesis

Enzymatic and Metabolic Roles

CDP Derivatives in Lipid Metabolism
  • Cytidine-5'-diphosphocholine (Citicoline) : A rate-limiting metabolite in the Kennedy pathway, suppressed under doxorubicin treatment in cancer models. Reduced levels correlate with inhibited phosphatidylcholine synthesis in tumors .
  • Cytidine-5'-diphosphoethanolamine: Similarly suppressed in doxorubicin-treated tumors, indicating broad downregulation of phospholipid biosynthesis under chemotherapeutic stress .
CTP Synthetase in Tumor Metabolism

CTP synthetase activity is elevated 5- to 10-fold in rapidly growing hepatomas compared to normal liver tissue, highlighting its role in supporting nucleotide demand in cancer . In contrast, CMP and CDP levels are modulated under metabolic stress, such as heat shock in Mycoplasma gallisepticum, where CDP-linked terpenoid precursors decrease while monophosphate intermediates accumulate .

CDP vs. ADP Reductase Activities

Ribonucleotide reductase exhibits distinct substrate preferences:

  • CDP reduction requires 3–4 mM Mg²⁺ and is resistant to organic solvents (e.g., dimethylformamide).
  • ADP reduction is optimal at 0.1 mM Mg²⁺ and inhibited by solvents.
    This suggests separate catalytic sites or regulatory mechanisms for pyrimidine and purine nucleotide reduction .

Pharmacological and Therapeutic Insights

  • Cytidine-5'-monophosphate (5'-CMP): Enhances endurance in rats by promoting mitochondrial biogenesis and myogenic differentiation via myogenin activation .
  • Citicoline : Demonstrates neuroprotective effects and is FDA-approved for ischemic stroke and glaucoma treatment .

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